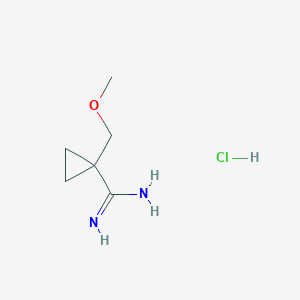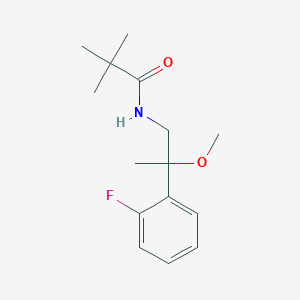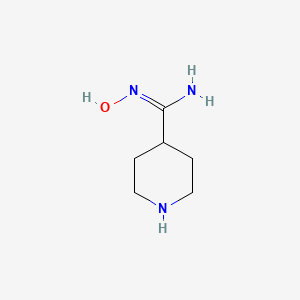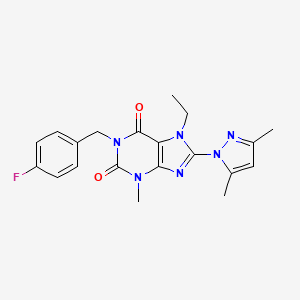
3,4-diethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoline, a type of nitrogen-containing heterocycle. Quinolines have a wide range of applications in medicinal chemistry due to their pharmaceutical and biological activities .
Molecular Structure Analysis
Quinoline derivatives display different tautomeric forms, which can affect their chemical properties and biological activities .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including functionalization and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinoline derivatives, for example, are often planar molecules that can participate in pi stacking interactions .科学的研究の応用
Synthesis of Heterocycles
Quinoline derivatives are pivotal in the synthesis of various heterocyclic compounds. The compound can be utilized to synthesize four to seven-membered heterocycles, which are often associated with unique biological activities . These heterocycles can serve as key intermediates in the development of new pharmaceuticals.
Antiviral Agents
Indole and quinoline derivatives have shown potential as antiviral agents. Modifications of the quinoline moiety, similar to the one present in our compound, can lead to the development of new antiviral drugs with efficacy against a range of RNA and DNA viruses .
Anti-inflammatory Applications
The anti-inflammatory properties of indole and quinoline derivatives make them suitable for the development of anti-inflammatory medications. The structural complexity of the compound allows for interaction with various biological targets involved in inflammation .
Anticancer Research
Quinoline derivatives are explored for their anticancer properties. The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation makes it a candidate for anticancer drug development .
Antioxidant Properties
Compounds with quinoline structures have been studied for their antioxidant capabilities. The presence of the quinoline nucleus can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Antibacterial Activity
The structural features of quinoline derivatives contribute to their antibacterial activity. Research into compounds like 3,4-diethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could lead to the discovery of new antibacterial agents, especially against resistant strains .
Antimalarial Potential
Historically, quinine, a quinoline derivative, has been used to treat malaria. By exploring the antimalarial potential of our compound, it could contribute to the development of novel treatments for this disease .
Neuropharmacological Applications
Quinoline derivatives have been investigated for their neuropharmacological effects, including their potential use in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors could be harnessed for therapeutic purposes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4-diethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-24-18-10-9-17(13-15(18)8-12-21(24)25)23-22(26)16-7-11-19(27-5-2)20(14-16)28-6-3/h7,9-11,13-14H,4-6,8,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLQKNHOWMMJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)

![Methyl (3S,4S)-4-cyclopropyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2875993.png)

![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)


![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)